4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCKLLTGWSWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936755-37-2 | |
| Record name | 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Applications of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid is a chemical compound with a molecular formula of and a molecular weight of approximately 218.21 g/mol . It features a benzoic acid moiety attached to a 5-methyl-1,3,4-oxadiazole group via a methylene bridge. This structure gives it unique properties and potential biological activities.
Potential as an Antifungal Agent
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid inhibits fungal growth, suggesting its potential in antifungal drug development.
Anticancer Properties
Compounds containing oxadiazole rings, including derivatives of 1,3,4-oxadiazoles, have demonstrated anticancer properties. 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid may serve as a lead compound for developing new antibacterial agents or other therapeutic agents targeting specific diseases. Its chemical structure allows for modifications to enhance efficacy or reduce toxicity in clinical settings.
Pharmaceutical Applications and Drug Development
The biological activity of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid makes it a candidate for pharmaceutical applications. It can be a lead compound for developing antibacterial agents or other therapeutic agents. Further modifications of its structure may improve its efficacy and reduce its toxicity.
Research on Neurodegenerative Disorders
5-methyl-1,3,4-oxadiazol-2-yl compounds are being researched for the treatment of tau-mediated neurodegeneration disorders like Alzheimer's disease and progressive supranuclear palsy (PSP) . Oligomerization of the microtubule-associated protein tau into filaments is a defining characteristic of Alzheimer's disease and other tauopathies, and the number of neurofibrillary tangles correlates with the severity of the disease .
Study of Metabolites
Metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have been identified and synthesized . These metabolites are products of biotransformation of the drug 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide .
Molecular Interaction Studies
Interaction studies often focus on the compound's binding affinity with biological targets. Molecular docking studies can show how this compound interacts with proteins involved in bacterial resistance mechanisms or cancer cell proliferation. These studies are important for understanding the compound's mechanism of action and optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include:
- Oxadiazole substituents : Methyl, phenyl, thiophene, sulfonyl, or perfluoroethoxy groups.
- Linker type : Direct attachment vs. methylene (-CH2-) or styryl (-CH=CH-) bridges.
- Functional groups : Benzoic acid, esters, or benzylamine derivatives.
Table 1: Structural Features of Selected Analogs
Physicochemical Properties
- Solubility : The methyl group in the target compound improves solubility compared to bulky phenyl or perfluoroethoxy substituents .
- Melting Point : Derivatives like 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine exhibit defined melting points (85.5–87°C), suggesting crystalline stability .
- Acidity : Electron-withdrawing groups (e.g., sulfonyl in ) increase benzoic acid acidity (pKa ~2–3), whereas methyl or methoxy groups have minimal effects.
Biological Activity
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, identified by its CAS number 936755-37-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure features a benzoic acid moiety linked to a 5-methyl-1,3,4-oxadiazole group, which is significant for its biological interactions.
Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including antimicrobial and anticancer effects. The specific mechanism of action for 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid has not been fully elucidated; however, studies suggest it may act as an inhibitor of certain enzymes or pathways involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . While specific data on 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid's antimicrobial efficacy is limited, its structural similarity to other active compounds suggests potential in this area.
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. For example, certain oxadiazole-based compounds have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in tumor growth and metastasis . The potential for 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid to inhibit cancer cell proliferation remains an area for future research.
Case Studies and Research Findings
Q & A
Q. Advanced
- NMR : NMR peaks at δ 2.5–3.0 ppm confirm the methyl group on the oxadiazole ring. Aromatic protons in the benzoic acid moiety appear as multiplets at δ 7.0–8.0 ppm. Discrepancies in splitting patterns may indicate incomplete cyclization .
- IR : Absence of N-H stretches (~3300 cm) and presence of C=O (1700 cm) validate oxadiazole formation.
- UV-Vis : Conjugation between the oxadiazole and benzoic acid groups results in λmax shifts (e.g., 260–280 nm), aiding purity assessment .
What are common pitfalls in interpreting biological activity data for this compound, and how can they be mitigated?
Q. Advanced
- False Positives : Contamination during antibacterial assays (e.g., residual solvents) can skew results. Use HPLC-purified samples and include solvent-only controls .
- Structure-Activity Relationships (SAR) : Substitutions at the oxadiazole 5-position (e.g., methyl vs. phenyl) significantly alter bioactivity. Computational docking studies (e.g., AutoDock Vina) help rationalize observed trends .
- Data Variability : Differences in microbial strains (Gram-positive vs. Gram-negative) require standardized protocols (e.g., CLSI guidelines) .
How can discrepancies in melting point data between synthesized batches be systematically analyzed?
Q. Basic
- Impurity Screening : Use HPLC or GC-MS to detect unreacted precursors or side products.
- Crystallinity Differences : Recrystallization solvents (methanol vs. ethanol) affect crystal packing, altering melting points. Differential Scanning Calorimetry (DSC) quantifies polymorphic forms .
- Reference Standards : Compare with literature values (e.g., 139–140°C for related oxadiazoles ).
What advanced strategies improve the stability of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid in aqueous solutions during biological assays?
Q. Advanced
- pH Control : Buffering at pH 7.4 prevents hydrolysis of the oxadiazole ring.
- Temperature Management : Continuous cooling (4°C) minimizes thermal degradation during long-term experiments .
- Lyophilization : Freeze-drying the compound in lyoprotectants (e.g., trehalose) enhances shelf stability .
How do computational methods aid in predicting the physicochemical properties of this compound?
Q. Advanced
- LogP Prediction : Tools like ChemAxon or MOE calculate partition coefficients to assess lipophilicity, critical for drug-likeness (e.g., predicted LogP ~2.5 for this compound) .
- pKa Estimation : The benzoic acid group has a calculated pKa ~4.2, influencing solubility and ionization at physiological pH .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., bacterial enzymes) to prioritize synthetic analogs .
What analytical techniques are recommended for detecting degradation products in stability studies?
Q. Basic
- HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm resolve degradation peaks.
- LC-MS/MS : Identifies fragments via molecular ion patterns (e.g., m/z 219.26 for the parent compound ).
- FTIR : Monitors carbonyl group integrity to detect hydrolysis .
How can researchers address low yields in the final cyclization step of the synthesis?
Q. Advanced
- Catalyst Screening : Phosphorus oxychloride (POCl3) enhances cyclization efficiency compared to H2SO4.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of intermediates .
What are the limitations of current antibacterial evaluation protocols for this compound?
Q. Advanced
- Sample Degradation : Organic compounds in wastewater matrices degrade within hours, confounding real-world applicability. Stabilize samples with antioxidants (e.g., BHT) .
- Narrow Strain Selection : Testing only common pathogens (e.g., E. coli, S. aureus) overlooks niche clinical isolates. Expand to ESKAPE pathogens for translational relevance .
How do substituent modifications on the oxadiazole ring influence the compound’s spectroscopic and biological profiles?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase oxidative stability but reduce solubility.
- Electron-Donating Groups (EDGs) : Methoxy groups enhance bioavailability but may lower antimicrobial potency .
- Steric Effects : Bulky groups (e.g., phenyl) at the 5-position hinder enzyme binding, as shown in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
